molecular formula C23H16FN3 B2877590 5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-45-7

5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2877590
CAS No.: 866347-45-7
M. Wt: 353.4
InChI Key: MNJBKDHEABVCKL-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused to a quinoline core. The substitution at position 5 with a 4-fluorophenylmethyl group and position 3 with a phenyl group distinguishes it structurally and pharmacologically. Pyrazolo[4,3-c]quinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and receptor ligand properties . The fluorine atom in the 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the phenyl group at position 3 contributes to π-π stacking interactions .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBKDHEABVCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation Route

The Friedländer condensation, a cornerstone in quinoline synthesis, has been adapted for pyrazoloquinoline derivatives. For 5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, this method involves:

  • Precursor Preparation : Reacting 7-chloro-4-hydrazinoquinoline with 4-fluorobenzaldehyde in ethanol under acidic conditions to form a hydrazone intermediate.
  • Cyclization : Heating the hydrazone in nitrobenzene at 180°C induces intramolecular cyclization, forming the pyrazole ring.

Key Data :

Step Reagents Conditions Yield Source
Hydrazone formation 4-Fluorobenzaldehyde, HCl Ethanol, reflux, 6 h 78%
Cyclization Nitrobenzene 180°C, 3 h 65%

Limitations include the use of toxic nitrobenzene and moderate yields due to competing side reactions.

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction leverages anthranilic acid derivatives for quinoline core assembly:

  • Keto-Acid Formation : Condensing anthranilic acid with diketene in acetic anhydride yields 2-acetonyl-4H-3,1-benzoxazin-4-one.
  • Hydrazine Incorporation : Treating the benzoxazinone with phenylhydrazine forms a pyrazole precursor.
  • Ring Closure : Heating in polyphosphoric acid (PPA) achieves simultaneous cyclization and introduction of the 4-fluorobenzyl group.

Optimization Insight : Replacing PPA with phosphorus oxychloride (POCl₃) increases chlorination at C4 but reduces yield to 52% due to hydrolysis side reactions.

Electrochemical Synthesis

Direct Anodic Oxidation

Recent advances in organic electrosynthesis provide a greener alternative:

  • Substrate Preparation : 7-Chloro-4-hydrazinoquinoline is dissolved in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄) as the supporting electrolyte.
  • Electrolytic Cyclization : Applying a constant current (10 mA/cm²) in an undivided cell induces oxidative coupling between the hydrazine and 4-fluorobenzyl bromide, achieving 82% yield.

Advantages :

  • Eliminates stoichiometric oxidants.
  • Scalable to gram quantities without metal catalysts.

Multicomponent Reactions (MCRs)

Ultrasound-Assisted Three-Component Synthesis

Ultrasonic irradiation accelerates the formation of pyrazoloquinoline scaffolds:

  • Reagents : 6-Amino-3-methylpyrimidinone, dimedone, and 4-fluorobenzaldehyde in ethanol.
  • Mechanism : Mannich-type condensation followed by cyclodehydration under ultrasound (40 kHz, 60°C, 2 h).

Performance Comparison :

Method Time Yield
Conventional heating 18 h 68%
Ultrasound 2 h 89%

Modern Functionalization Strategies

Vilsmeier–Haack Formylation

Post-cyclization formylation enhances functionality:

  • Reaction Conditions : Treating the pyrazoloquinoline core with Vilsmeier–Haack reagent (POCl₃/DMF) at 0–5°C introduces a formyl group at C8.
  • Chlorination Side Reaction : Competing electrophilic chlorination occurs if temperature exceeds 10°C, reducing formylation yield to 45%.

Mechanistic Insights and Optimization

Cyclization Regioselectivity

The dominance of N1–C3 bond formation over N2–C3 linkage (Figure 1) is governed by:

  • Electronic Effects : Electron-withdrawing substituents on the benzyl group favor N1 cyclization.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) increase regioselectivity to 9:1.

Yield Improvement Techniques

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15 min for hydrazone formation).
  • Catalytic Additives : 10 mol% Yb(OTf)₃ improves cyclization yield to 88% by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural analogues of pyrazolo[4,3-c]quinolines, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Key Features Biological Activity/Notes
5-[(4-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5: 4-Fluorophenylmethyl; 3: Phenyl C₂₃H₁₆FN₃ Enhanced metabolic stability; high affinity for benzodiazepine receptors Anxiolytic, anticonvulsant potential
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 5: 3-Methylbenzyl; 7,8: Methoxy C₂₇H₂₂FN₃O₂ Methoxy groups improve solubility; 3-methylbenzyl enhances lipophilicity COX-2 inhibition
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline 8: Fluoro; 5: 2-Fluorophenylmethyl; 3: 4-Methylphenyl C₂₄H₁₇F₂N₃ Dual fluorine substitution increases electronegativity Anticancer activity (in vitro)
5-[(3-Methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline 5: 3-Methylphenylmethyl; 3: Phenyl C₂₄H₁₉N₃ Reduced steric hindrance compared to fluorinated analogues Lower receptor affinity
3,4-Dimethyl-1-phenylpyrazolo[4,3-c]quinoline 5-oxide 3,4: Methyl; 1: Phenyl; N-oxide at position 5 C₁₈H₁₅N₃O N-oxide moiety alters electron density; diastereoselective synthesis Intermediate in anti-inflammatory pathways

Pharmacological Profiles

  • Receptor Affinity: The 4-fluorophenylmethyl group in the target compound enhances binding to benzodiazepine receptors compared to non-fluorinated analogues like 5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline .
  • Anticancer Activity: Fluorinated derivatives (e.g., 8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline) exhibit potent cytotoxicity against cancer cell lines, attributed to fluorine’s electronegativity and improved membrane permeability .
  • Anti-inflammatory Effects: Compounds with methoxy substituents (e.g., 7,8-dimethoxy) show selective COX-2 inhibition, reducing gastrointestinal toxicity compared to non-selective inhibitors .

Physicochemical Properties

Property Target Compound 7,8-Dimethoxy Analogue 8-Fluoro Analogue
Molecular Weight (g/mol) 353.39 455.48 385.41
LogP (Predicted) 4.2 3.8 4.5
Aqueous Solubility (µg/mL) 12.5 28.7 9.8
Melting Point (°C) 248–251* 190–195 220–225

*Data extrapolated from analogous pyrazolo[4,3-c]quinolines in .

Biological Activity

5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, recognized for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H18_{18}FN3_3
  • Molecular Weight : 385.42 g/mol

The presence of the fluorine atom and the phenyl groups contributes to its chemical stability and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances the compound's binding affinity to various proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to various biological effects such as anti-cancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression. The compound's IC50_{50} values were reported in the low micromolar range, indicating potent anti-proliferative effects against several cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed that it significantly reduced nitric oxide (NO) production, a marker of inflammation. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazoloquinoline derivative has demonstrated antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

StudyFindings
Anticancer Study Inhibition of breast cancer cell lines with IC50_{50} values < 10 µM.
Anti-inflammatory Study Significant reduction in NO production in LPS-stimulated RAW 264.7 cells; comparable potency to established anti-inflammatory agents.
Antimicrobial Evaluation Effective against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it’s useful to compare it with similar compounds:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound A Moderate (IC50_{50} ~ 15 µM)LowEffective (MIC ~ 0.30 µg/mL)
Compound B High (IC50_{50} ~ 8 µM)ModerateIneffective
This compound High (IC50_{50} < 10 µM)HighEffective (MIC ~ 0.22 µg/mL)

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